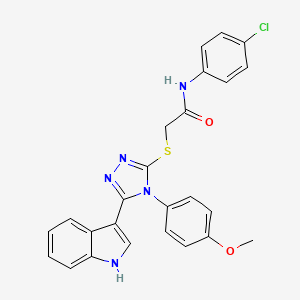

2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide

Description

Properties

IUPAC Name |

N-(4-chlorophenyl)-2-[[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20ClN5O2S/c1-33-19-12-10-18(11-13-19)31-24(21-14-27-22-5-3-2-4-20(21)22)29-30-25(31)34-15-23(32)28-17-8-6-16(26)7-9-17/h2-14,27H,15H2,1H3,(H,28,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHJXMRWINVUJEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)Cl)C4=CNC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20ClN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide typically involves a multi-step process:

Formation of the 1H-indol-3-yl moiety: : The synthesis begins with the preparation of the indole ring, which can be achieved through Fischer indole synthesis.

Construction of the 1,2,4-triazole ring: : The indole intermediate is reacted with an appropriate hydrazine and acylating agents to form the 1,2,4-triazole core.

Attachment of the thioacetamide: : The final step involves the coupling of the 1,2,4-triazole intermediate with thioacetic acid and 4-chloroaniline under specific conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent such as dichloromethane.

Industrial Production Methods

For industrial-scale production, process optimization focuses on maximizing yield and minimizing the number of steps. Advanced techniques such as flow chemistry and continuous processing are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : This compound can undergo oxidation reactions, typically affecting the indole or methoxyphenyl groups.

Reduction: : Reduction reactions may target the triazole ring or chlorophenyl group.

Substitution: : The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the indole and phenyl positions.

Common Reagents and Conditions

Oxidation: : Common reagents include KMnO₄ or H₂O₂.

Reduction: : Catalytic hydrogenation using H₂ and a palladium catalyst.

Substitution: : For nucleophilic substitutions, reagents like NaNH₂ in liquid ammonia; for electrophilic substitutions, Friedel-Crafts alkylation or acylation conditions.

Major Products

The major products formed depend on the type of reaction and the specific conditions used. For example, oxidation might yield quinone derivatives, while reduction could lead to fully saturated hydrocarbon chains.

Scientific Research Applications

Chemistry

Synthetic Intermediates: : Used as a building block for more complex molecules.

Biology and Medicine

Antimicrobial Agents: : Exhibits activity against a variety of bacterial and fungal strains.

Anti-inflammatory Agents: : Potential to modulate inflammatory pathways.

Industry

Material Science: : Used in the synthesis of polymers with unique properties.

Mechanism of Action

Molecular Targets and Pathways

The compound interacts with multiple molecular targets, including enzymes and receptors involved in metabolic and signaling pathways. Its activity is often mediated through the inhibition of specific enzymes or the modulation of receptor activity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Substituent Effects

The target compound’s activity and physicochemical properties can be contextualized through comparisons with analogs (Table 1):

Table 1. Structural and functional comparisons with analogs.

Key Observations:

This likely improves target binding affinity and solubility . Replacing the acetamide with a benzothiazole (as in 6r ) introduces bulkier aromaticity, which may reduce membrane permeability but increase selectivity for hydrophobic binding pockets.

Substituent Effects on the Triazole Core: The 4-methoxyphenyl group on the triazole provides electron-donating effects, stabilizing the aromatic system and influencing π-π stacking interactions. The 1H-indol-3-yl moiety in the target compound contributes to π-stacking and van der Waals interactions, a feature shared with cytotoxic indolyl conjugates in .

Thioether Linkage :

- The thioether (-S-) bridge in the target compound is conserved in analogs like 6r and ’s compound . This linkage improves metabolic stability compared to oxygen or methylene bridges, as sulfur’s lower electronegativity reduces oxidative degradation .

Biological Activity

2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural arrangement that combines an indole core with a triazole ring and a chlorophenyl acetamide moiety. Its molecular formula is , with a molecular weight of 461.6 g/mol. The IUPAC name is 2-[[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chlorophenyl)acetamide.

| Property | Value |

|---|---|

| Molecular Formula | C25H27N5O2S |

| Molecular Weight | 461.6 g/mol |

| IUPAC Name | 2-[[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chlorophenyl)acetamide |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The indole and triazole rings have been shown to modulate various signaling pathways:

- Anticancer Activity : It exhibits significant cytotoxic effects against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The compound's mechanism includes the inhibition of key enzymes involved in cancer cell survival and growth.

- Antimicrobial Properties : Research indicates that it may possess antimicrobial activity against various pathogens, potentially through the disruption of bacterial cell membranes or interference with metabolic pathways.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative followed by the formation of the triazole ring through cyclization reactions.

Synthetic Route Overview

- Preparation of Indole Derivative : Starting materials undergo cyclization to form the indole structure.

- Formation of Triazole Ring : Reaction conditions are optimized for the formation of the triazole moiety.

- Final Coupling : The thioether linkage is formed with the chlorophenyl acetamide component.

Anticancer Studies

A study evaluated the anticancer properties of this compound against various cancer cell lines:

- Cell Lines Tested : MDA-MB-231 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer).

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 12.5 | Induction of apoptosis |

| HCT116 | 15.0 | Inhibition of cell proliferation |

| A549 | 10.0 | Disruption of mitochondrial function |

These results indicate that the compound effectively inhibits cancer cell growth and induces apoptosis at micromolar concentrations.

Antimicrobial Studies

In antimicrobial assays, this compound showed effectiveness against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

The observed MIC values suggest that this compound may serve as a potential lead for developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound’s core structure (1,2,4-triazole derivatives) is typically synthesized via cyclocondensation of thiosemicarbazides or by reacting hydrazine derivatives with carbonyl compounds. For example, refluxing intermediates like 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with chloroacetamides in ethanol/water with KOH yields analogous structures . Optimization includes adjusting solvent ratios (e.g., ethanol-water mixtures), reflux duration (1–5 hours), and stoichiometry of reagents (e.g., 1:1 molar ratios) to improve crystallinity and purity .

Q. What safety protocols are critical when handling this compound in the lab?

- Guidelines : Due to its structural complexity and potential toxicity (e.g., indole and chlorophenyl groups), strict precautions are required:

- Use fume hoods to avoid inhalation of fine particles.

- Wear nitrile gloves and lab coats to prevent skin contact.

- Store in airtight containers at 2–8°C, away from moisture and oxidizing agents .

- In case of accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation .

Q. How can researchers confirm the compound’s structural identity and purity?

- Analytical Methods :

- NMR Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., indole C3 linkage, methoxyphenyl protons) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., expected m/z for C₂₅H₂₀ClN₅O₂S).

- X-ray Crystallography : Resolve crystal packing and bond geometries, particularly for triazole-thioether regions .

- HPLC : Monitor purity (>95%) with reverse-phase C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. What strategies can resolve contradictory biological activity data across studies?

- Approach :

- Standardized Assays : Re-evaluate activity (e.g., IC₅₀ for cytotoxicity) using consistent cell lines (e.g., HeLa or MCF-7) and protocols (e.g., MTT assay) .

- SAR Analysis : Compare substituent effects (e.g., methoxy vs. ethoxy groups on phenyl rings) to identify critical pharmacophores. For instance, replacing 4-methoxyphenyl with 4-fluorophenyl may alter tubulin binding affinity .

- Solubility Adjustments : Use co-solvents (e.g., DMSO:PBS) to ensure compound dissolution, as aggregation can skew bioactivity results .

Q. How can computational modeling predict this compound’s interaction with biological targets?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., tubulin or interleukin receptors). Focus on key residues (e.g., β-tubulin’s colchicine site) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes. Monitor RMSD values (<2 Å indicates stable binding) .

- QSAR Models : Corrogate electronic parameters (e.g., logP, H-bond donors) with experimental IC₅₀ values to prioritize derivatives for synthesis .

Q. What are the challenges in scaling up synthesis while maintaining regiochemical control?

- Critical Factors :

- Reagent Purity : Use freshly distilled chloroacetamide to avoid side reactions (e.g., hydrolysis to acetic acid) .

- Temperature Gradients : Optimize heating (reflux at 80–100°C) to prevent decomposition of heat-sensitive intermediates (e.g., indole derivatives) .

- Workup Procedures : Precipitate crude product in ice-cold water to enhance yield and reduce byproducts .

Q. How does the compound’s stability under physiological conditions impact its therapeutic potential?

- Evaluation Methods :

- pH Stability : Incubate in buffers (pH 1.2–7.4) and analyze degradation via HPLC. Triazole-thioether bonds may hydrolyze in acidic conditions .

- Plasma Stability : Assess half-life in human plasma (37°C, 24 hours) to predict in vivo bioavailability. Methoxyphenyl groups may enhance metabolic resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.